molecular formula C7H5F3O B045071 3-(Trifluoromethyl)phenol CAS No. 98-17-9

3-(Trifluoromethyl)phenol

Cat. No. B045071
CAS RN: 98-17-9
M. Wt: 162.11 g/mol
InChI Key: UGEJOEBBMPOJMT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenol, also known as 3-Hydroxybenzotrifluoride, is a chemical compound with the formula C7H5F3O . It has a molecular weight of 162.1092 . This compound is used in the preparation of travoprost, an antiglaucoma agent .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenol consists of a phenol group with a trifluoromethyl group attached to the third carbon . The IUPAC Standard InChI for this compound is InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)phenol is a liquid at room temperature . It has a refractive index of 1.458 (lit.) , a boiling point of 178-179 °C (lit.) , and a density of 1.333 g/mL at 25 °C (lit.) . The compound has a vapor pressure of 0.56 mmHg at 40 °C .

Scientific Research Applications

Environmental Studies

3-(Trifluoromethyl)phenol has been identified as a malodorous compound in a pollution incident in the water supply in Catalonia, Spain . The compound was found to be responsible for a serious taste and odor episode in the water supply of two residential areas . The concentration levels of this compound were up to 17,000 ng/L in groundwater and up to 600 ng/L in distributed water .

Sensory Gas Chromatography

In the same incident, 3-(Trifluoromethyl)phenol was identified using closed-loop stripping analysis (CLSA) combined with sensory gas chromatography and gas chromatography mass spectrometry detection . This shows the compound’s utility in analytical chemistry, particularly in the identification of odor-causing compounds in water supplies .

Pharmaceutical Applications

3-(Trifluoromethyl)phenol is a component of several FDA-approved drugs . The trifluoromethyl group (-CF3) is a common pharmacophore in many drug molecules, and 3-(Trifluoromethyl)phenol is one of the compounds that feature this group .

Organic Synthesis

3-(Trifluoromethyl)phenol is used in organic synthesis. Its unique chemical properties make it a valuable compound in the synthesis of a variety of organic compounds.

Medicinal Chemistry

In medicinal chemistry, 3-(Trifluoromethyl)phenol is used in the synthesis of various pharmaceutical compounds . Its trifluoromethyl group can enhance the pharmacological properties of these compounds .

Antiglaucoma Agent

3-(Trifluoromethyl)phenol has been used in the preparation of travoprost, an antiglaucoma agent . This highlights the compound’s importance in the development of treatments for eye conditions .

Safety and Hazards

3-(Trifluoromethyl)phenol is considered hazardous. It can cause burns of eyes, skin, and mucous membranes . It is also combustible, and its containers may explode when heated . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation .

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the preparation of other substances, such as the antiglaucoma agent travoprost .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds often contributes to the stability, lipophilicity, and metabolic resistance of the molecule . This could potentially influence the interaction of 3-(Trifluoromethyl)phenol with its targets.

Biochemical Pathways

The presence of the trifluoromethyl group can influence various biochemical processes, including the metabolism of the compound .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of organic compounds , which could potentially affect the bioavailability of 3-(Trifluoromethyl)phenol.

Result of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . In a pollution incident in Catalonia, Spain, 3-(Trifluoromethyl)phenol was identified as the malodorous compound in the water supply, causing a serious taste and odor episode .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)phenol. For instance, the compound’s vapor pressure is 0.56 mmHg at 40 °C , indicating that it can evaporate into the air under certain conditions. Moreover, it’s known to be harmful to aquatic life with long-lasting effects , suggesting that its presence in the environment could have significant ecological implications.

properties

IUPAC Name

3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJOEBBMPOJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052658
Record name 3-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Trifluoromethyl)phenol

CAS RN

98-17-9
Record name 3-(Trifluoromethyl)phenol
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Record name 3-trifluoromethylphenol
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Record name 3-(Trifluoromethyl)phenol
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Record name Phenol, 3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-m-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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